REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19](Cl)(=[O:21])=[O:20])([O-:12])=[O:11].N1C=CC=CC=1>C(Cl)Cl>[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([NH:4][C:3]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:2]=1[CH3:1])(=[O:21])=[O:20])([O-:12])=[O:11]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with dilute HCl
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4, filtration, and concentration
|
Type
|
CUSTOM
|
Details
|
provides a solid
|
Type
|
CUSTOM
|
Details
|
that is recrystallized from hot EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC1=C(C=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |